molecular formula C11H11FN2O2S B14909496 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole

Cat. No.: B14909496
M. Wt: 254.28 g/mol
InChI Key: FBLHGEBQIQZIJL-UHFFFAOYSA-N
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Description

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole is a chemical compound that belongs to the class of sulfonyl-containing pyrazoles This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole typically involves the reaction of 2-fluorobenzene sulfonyl chloride with 1-methyl-1h-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted pyrazoles .

Scientific Research Applications

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole: Unique due to the presence of both fluorophenyl and sulfonyl groups.

    4-(((2-Chlorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole: Similar structure but with a chlorine atom instead of fluorine.

    4-(((2-Bromophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased electronegativity and reactivity, making it distinct from its analogs .

Biological Activity

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its anti-inflammatory, analgesic, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions that typically include the formation of the pyrazole ring and subsequent modifications to introduce the sulfonyl and fluorophenyl groups. The structural characteristics of this compound are crucial as they influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies. The following sections detail its key activities:

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)Selectivity Index
This compound5.40 μM0.01 μM344.56

This selectivity indicates that the compound may provide anti-inflammatory effects with reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin .

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has demonstrated significant analgesic properties. In vivo studies using carrageenan-induced paw edema models indicated that it effectively reduces pain associated with inflammation.

Safety and Toxicity

Toxicological evaluations have shown that this compound exhibits a favorable safety profile. The acute oral toxicity studies indicated an LD50 greater than 2000 mg/kg, suggesting a low risk of acute toxicity in animal models .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Study on Inflammatory Models : A study involving rats demonstrated that treatment with this compound resulted in a significant reduction in edema compared to control groups, confirming its potential as an effective anti-inflammatory agent .
  • Histopathological Analysis : Histopathological examinations showed minimal degenerative changes in organs such as the stomach and liver, reinforcing the compound's safety profile while maintaining efficacy against inflammation .

Properties

Molecular Formula

C11H11FN2O2S

Molecular Weight

254.28 g/mol

IUPAC Name

4-[(2-fluorophenyl)sulfonylmethyl]-1-methylpyrazole

InChI

InChI=1S/C11H11FN2O2S/c1-14-7-9(6-13-14)8-17(15,16)11-5-3-2-4-10(11)12/h2-7H,8H2,1H3

InChI Key

FBLHGEBQIQZIJL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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